molecular formula C16H19N3O2 B4524335 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide

1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide

Cat. No.: B4524335
M. Wt: 285.34 g/mol
InChI Key: VYFWSMHYDWLABP-UHFFFAOYSA-N
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Description

1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with indole and piperidine derivatives.

    Condensation Reaction: The indole derivative undergoes a condensation reaction with an acyl chloride to form an indole-acyl intermediate.

    Amidation: The intermediate then reacts with piperidine-4-carboxamide under appropriate conditions to yield the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide can be compared with other indole derivatives, such as:

    1-(1H-indol-3-ylacetyl)piperidine-4-carboxamide: Similar structure but with a different position of the indole moiety.

    1-(1H-indol-2-ylacetyl)piperidine-4-carboxamide: Another positional isomer with distinct biological activities.

    Indole-3-carboxamides: These compounds have been extensively studied for their enzyme inhibitory properties and potential therapeutic applications.

Properties

IUPAC Name

1-(2-indol-1-ylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c17-16(21)13-6-8-18(9-7-13)15(20)11-19-10-5-12-3-1-2-4-14(12)19/h1-5,10,13H,6-9,11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFWSMHYDWLABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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